![molecular formula C22H17ClN2O2 B14168554 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol CAS No. 4884-70-2](/img/structure/B14168554.png)
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, and a phenol group, which contributes to its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazoline. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)quinazoline: Shares the quinazoline core but lacks the phenol group.
4-(4-Chloro-3,5-dimethylphenoxy)quinazoline: Similar structure but without the phenol group.
Uniqueness
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol is unique due to the presence of both the phenol group and the quinazoline core. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
4884-70-2 |
|---|---|
Molecular Formula |
C22H17ClN2O2 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[4-(4-chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-11-15(12-14(2)20(13)23)27-22-16-7-3-5-9-18(16)24-21(25-22)17-8-4-6-10-19(17)26/h3-12,26H,1-2H3 |
InChI Key |
JDMHZMNFIWHMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


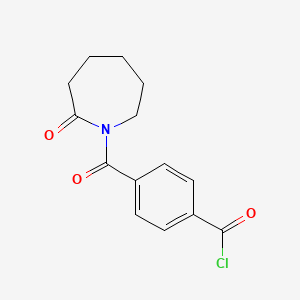

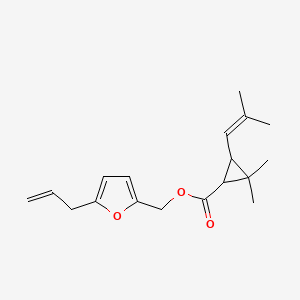
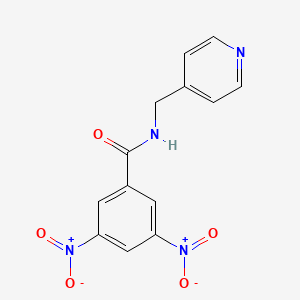
![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)
![8-bromo-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14168494.png)
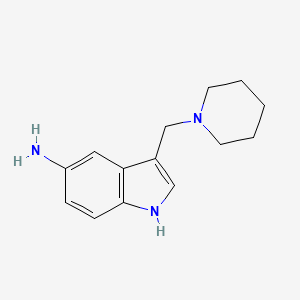
![4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile](/img/structure/B14168506.png)
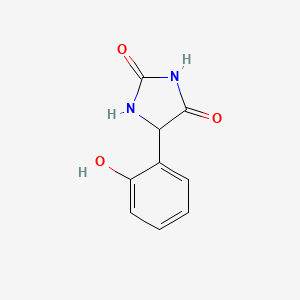
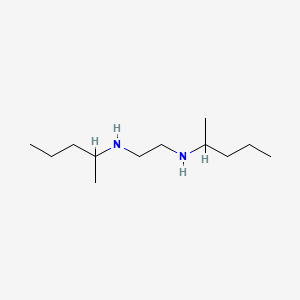
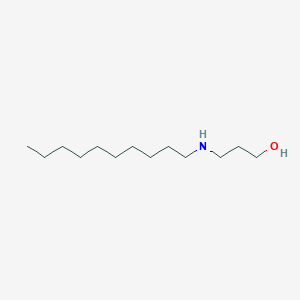
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
